molecular formula C20H16N2O B12914475 4'-(5-Methyl-1,3-benzoxazol-2-yl)[1,1'-biphenyl]-4-amine CAS No. 139036-50-3

4'-(5-Methyl-1,3-benzoxazol-2-yl)[1,1'-biphenyl]-4-amine

Cat. No.: B12914475
CAS No.: 139036-50-3
M. Wt: 300.4 g/mol
InChI Key: FONBBLAOPRKMGY-UHFFFAOYSA-N
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Description

4’-(5-Methyl-1,3-benzoxazol-2-yl)[1,1’-biphenyl]-4-amine is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(5-Methyl-1,3-benzoxazol-2-yl)[1,1’-biphenyl]-4-amine typically involves the reaction of substituted phenols with 3-bromoprop-1-yne in the presence of anhydrous potassium carbonate in acetone . This is followed by azide-alkyne cycloaddition reactions under reflux conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

4’-(5-Methyl-1,3-benzoxazol-2-yl)[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4’-(5-Methyl-1,3-benzoxazol-2-yl)[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . In cancer research, it may induce apoptosis in cancer cells by interfering with cellular signaling pathways .

Properties

CAS No.

139036-50-3

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

4-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]aniline

InChI

InChI=1S/C20H16N2O/c1-13-2-11-19-18(12-13)22-20(23-19)16-5-3-14(4-6-16)15-7-9-17(21)10-8-15/h2-12H,21H2,1H3

InChI Key

FONBBLAOPRKMGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)N

Origin of Product

United States

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